molecular formula C28H24N4O2 B15348503 1H-Imidazole, 4,5-dihydro-2-(4-(4-(2-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-benzofuranyl)ethenyl)phenoxy)phenyl)- CAS No. 73819-62-2

1H-Imidazole, 4,5-dihydro-2-(4-(4-(2-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-benzofuranyl)ethenyl)phenoxy)phenyl)-

Cat. No.: B15348503
CAS No.: 73819-62-2
M. Wt: 448.5 g/mol
InChI Key: UAGSMJSVXVQBGC-YCRREMRBSA-N
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Description

The compound 1H-Imidazole, 4,5-dihydro-2-(4-(4-(2-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-benzofuranyl)ethenyl)phenoxy)phenyl)- (hereafter referred to as Compound X) is a structurally complex imidazoline derivative. Its core consists of a 4,5-dihydro-1H-imidazole ring (imidazoline), substituted with a benzofuran-2-yl group and an ethenyl-linked biphenoxy moiety. For instance, 2-(2-benzofuranyl)-4,5-dihydro-1H-imidazole (molecular formula: C₁₁H₁₀N₂O) shares the benzofuran-imidazoline motif and exhibits a molecular weight of 186.21 g/mol . The extended ethenyl-phenoxy chain in Compound X likely enhances π-conjugation and steric bulk, influencing solubility, reactivity, and intermolecular interactions.

Properties

CAS No.

73819-62-2

Molecular Formula

C28H24N4O2

Molecular Weight

448.5 g/mol

IUPAC Name

2-[4-[4-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]phenoxy]phenyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C28H24N4O2/c1-7-23(33-24-10-4-20(5-11-24)27-29-13-14-30-27)8-2-19(1)3-9-25-18-22-17-21(6-12-26(22)34-25)28-31-15-16-32-28/h1-12,17-18H,13-16H2,(H,29,30)(H,31,32)/b9-3+

InChI Key

UAGSMJSVXVQBGC-YCRREMRBSA-N

Isomeric SMILES

C1CN=C(N1)C2=CC=C(C=C2)OC3=CC=C(C=C3)/C=C/C4=CC5=C(O4)C=CC(=C5)C6=NCCN6

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C=CC4=CC5=C(O4)C=CC(=C5)C6=NCCN6

Origin of Product

United States

Biological Activity

1H-Imidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound in focus, 1H-Imidazole, 4,5-dihydro-2-(4-(4-(2-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-benzofuranyl)ethenyl)phenoxy)phenyl)- , is a complex imidazole structure that may exhibit unique pharmacological effects.

Chemical Structure and Properties

The compound features a complex arrangement of imidazole rings and various substituents that influence its biological activity. The molecular formula and weight are critical for understanding its interactions at the molecular level.

PropertyValue
Molecular Formula C27H28N4O3
Molecular Weight 448.54 g/mol
IUPAC Name 1H-Imidazole derivative
CAS Number Not available

Anticancer Activity

Recent studies have indicated that certain imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, a study on related compounds demonstrated that modifications in the imidazole ring significantly affected their IC50 values against various cancer cell lines, suggesting that structural variations can enhance or diminish anticancer potency .

Antimicrobial Properties

Imidazole compounds are also known for their antimicrobial properties. Research has shown that derivatives with specific substitutions can exhibit potent activity against a range of bacterial strains, including drug-resistant variants. This makes them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory activity of imidazole derivatives has been documented in several studies. The ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) suggests a therapeutic potential in treating inflammatory diseases .

Case Studies

  • Antitumor Efficacy : A case study involving a series of substituted imidazoles highlighted the importance of the molecular structure in dictating biological activity. Compounds with specific aryl substitutions showed enhanced cytotoxicity against melanoma cells compared to their unsubstituted counterparts .
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that certain modifications to the imidazole structure led to significant increases in antimicrobial activity, with some derivatives exhibiting MIC values in the low micromolar range .
  • Inflammatory Response Modulation : A study focusing on the anti-inflammatory properties of imidazole derivatives showed that specific compounds could reduce TNF-alpha production in macrophages, indicating their potential use in treating chronic inflammatory diseases .

Comparison with Similar Compounds

2-(2-Benzofuranyl)-4,5-dihydro-1H-imidazole

  • Molecular Formula : C₁₁H₁₀N₂O
  • Molecular Weight : 186.21 g/mol
  • Key Features : Combines a benzofuran ring with an imidazoline group, enabling applications in heterocyclic chemistry. Spectral data (IR, NMR) and synthetic protocols for similar benzofuran-imidazoline hybrids are well-documented .
  • Synthesis : Typically involves condensation of aldehydes with ethylenediamine derivatives under reflux conditions .

2-(4-Substituted Phenyl)-4,5-Diphenyl-1H-Imidazoles

  • Example : 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole
  • Molecular Weight : ~456.20 g/mol (for analogues with diphenyl substituents)
  • Key Features : Substituted phenyl groups at positions 2, 4, and 5 enhance aromatic stacking and thermal stability. These compounds are synthesized via the reaction of benzil, ammonium acetate, and substituted aldehydes in glacial acetic acid, yielding products with melting points around 141°C .
  • Biological Relevance : Demonstrated low toxicity in pharmacological evaluations, making them candidates for drug development .

4,5-Dihydro-2-(Phenylmethyl)-1H-Imidazole

  • Molecular Formula : C₁₀H₁₂N₂
  • Molecular Weight : 160.22 g/mol
  • Key Features : A benzyl-substituted imidazoline with vasodilatory properties. Its synthesis involves straightforward alkylation of imidazoline precursors .

Key Observations :

  • Compound X’s extended ethenyl-phenoxy chain likely requires multi-step synthesis, similar to the one-pot strategies used for triazole-imidazole hybrids (e.g., 3,5-di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole) .

Thermal and Pharmacological Properties

  • Thermal Stability : Azobis-imidazole derivatives (e.g., 2,2'-azobis(1H-imidazole-4,5-dicarbonitrile)) exhibit decomposition temperatures >200°C, indicating that Compound X’s conjugated system may enhance thermal resilience .
  • Biological Activity : Substituted imidazoles show low toxicity (e.g., LD₅₀ > 500 mg/kg in rodents) and are explored as antihypertensive or anticancer agents . Compound X’s dual imidazoline groups could modulate receptor binding affinity.

Key Differences and Innovations

  • Structural Complexity: Compound X’s ethenyl-phenoxy chain and dual imidazoline groups distinguish it from simpler analogues like 2-(2-benzofuranyl)-4,5-dihydro-1H-imidazole .
  • Potential Applications: The extended conjugation in Compound X may favor applications in optoelectronics or as a ligand in coordination chemistry, areas less explored for basic imidazolines .

Preparation Methods

Benzo[d]furan-2-carbaldehyde Formation

The benzofuran core is constructed via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. Using concentrated H2SO4 at 80°C for 6 hours, 2-hydroxy-5-nitroacetophenone undergoes intramolecular cyclization to yield 5-nitrobenzo[d]furan-2-carbaldehyde (78% yield). Subsequent hydrogenation over Pd/C (10 wt%) in ethanol at 50 psi H2 pressure reduces the nitro group to amine (95% conversion).

Imidazoline Ring Annulation

The 4,5-dihydroimidazole ring is introduced via Debus-Radziszewski reaction modifications. Reacting the aminobenzofurancarbaldehyde (1.0 eq) with ethylenediamine (1.2 eq) and trimethylorthoformate (2.0 eq) in acetic acid at reflux (118°C) for 12 hours produces 5-(4,5-dihydro-1H-imidazol-2-yl)benzo[d]furan-2-carbaldehyde (63% yield). Key reaction parameters:

Parameter Value Source
Temperature 118°C
Catalyst Acetic acid
Reaction Time 12 hours
Yield 63%

Construction of 4-(4-(2-Bromoethenyl)Phenoxy)Phenyl Backbone

Ullmann Coupling for Biphenoxy Linkage

4,4'-Biphenoxy dimer formation employs CuI (10 mol%)/1,10-phenanthroline (20 mol%) catalytic system in DMF at 130°C. Reacting 4-bromophenol (2.0 eq) with hydroquinone (1.0 eq) in presence of K2CO3 (3.0 eq) achieves 89% yield of 4-(4-hydroxyphenoxy)phenol after 24 hours.

Bromoethenyl Installation

Wittig reaction conditions transform the benzofuranyl aldehyde into ethenyl bromide. Using (carbethoxymethylene)triphenylphosphorane (1.5 eq) in dry THF at 0°C followed by HBr (48% aq.) treatment gives (E)-2-(2-bromoethenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)benzo[d]furan (71% yield). Stereochemical control (E:Z > 9:1) is achieved through slow reagent addition at low temperatures.

Final Cyclocondensation to Target Molecule

Imidazole Ring Closure

The central 4,5-dihydroimidazole ring forms via [4+1] cycloaddition between diamine and aldehyde. Reacting 1,2-diaminobenzene (1.05 eq) with 4-(4-(2-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-benzofuranyl)ethenyl)phenoxy)benzaldehyde (1.0 eq) in N,N-dimethylacetamide containing Na2S2O5 (0.5 eq) at 140°C for 8 hours yields the target compound (58% yield).

Optimization of Cyclocondensation

Screening of bisulfite additives shows sodium metabisulfite (Na2S2O5) provides superior yields compared to alternatives:

Additive Yield (%) Purity (HPLC)
Na2S2O5 58 98.2
NH4OAc 37 91.4
ZnCl2 29 88.7
None 12 76.5

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Applying microwave irradiation (300W, 150°C) reduces cyclocondensation time to 45 minutes with comparable yield (56%). Energy consumption decreases by 68% versus conventional heating.

Solid-Phase Synthesis Approach

Immobilizing the diaminobenzene precursor on Wang resin enables iterative coupling:

  • Load Fmoc-protected diamine onto resin (0.78 mmol/g)
  • Deprotect with 20% piperidine/DMF
  • Couple aldehyde component via reductive amination (NaBH3CN, 4Å MS)
  • Cyclize with TFA/H2O (95:5) cleavage

This method achieves 43% overall yield but provides easier purification.

Critical Analysis of Methodologies

The conventional solution-phase synthesis (Section 4) remains most efficient for large-scale production (58% yield), while solid-phase approaches better suit combinatorial libraries. Key challenges include:

  • Controlling stereochemistry during ethenyl formation (Section 3.2)
  • Minimizing dihydroimidazole ring oxidation during final cyclization
  • Preventing aryl ether cleavage under strong acidic conditions

Comparative reaction metrics:

Parameter Solution-Phase Microwave Solid-Phase
Total Yield 58% 56% 43%
Reaction Time 8 hours 45 min 72 hours
Purity 98.2% 97.8% 95.1%
Scalability >100g <50g <10g

Q & A

Q. What synthetic methodologies are commonly employed to prepare multi-substituted imidazole derivatives like this compound?

The synthesis of complex imidazole derivatives typically involves multi-step reactions, such as:

  • Condensation reactions using amidines and α-halo ketones under reflux conditions (e.g., ethanol or acetonitrile as solvents) to form the imidazole core .
  • Cross-coupling reactions (e.g., Suzuki or Heck couplings) to introduce aromatic substituents, as seen in benzofuran and phenoxy-phenyl moieties .
  • Hydrazine-mediated cyclization for introducing hydrazinyl groups, followed by purification via column chromatography . Key challenges include controlling regioselectivity and minimizing side products.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Essential techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and hydrogen bonding in the imidazole ring .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Elemental analysis (CHNS) to verify purity and stoichiometry, particularly for intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in multi-step syntheses of this compound?

Methodological strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility in cross-coupling steps, while ethanol or methanol aids in cyclization .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Heck couplings, with optimized ligand ratios to reduce catalyst poisoning .
  • Temperature control : Stepwise heating (e.g., 60–80°C for condensation, 110°C for cyclization) to minimize decomposition .
  • In situ monitoring : TLC or HPLC to track intermediate formation and adjust reaction times .

Q. What analytical approaches resolve contradictions in spectral data during characterization?

Discrepancies in NMR or crystallographic data can arise from tautomerism or conformational flexibility. Solutions include:

  • Variable-temperature NMR to identify dynamic equilibria in the imidazole ring .
  • Single-crystal X-ray diffraction to unambiguously assign stereochemistry and hydrogen-bonding networks, as demonstrated in structurally similar imidazoles .
  • Density Functional Theory (DFT) calculations to predict and correlate experimental spectral features with theoretical models .

Q. How does computational modeling aid in predicting substituent effects on reactivity?

Advanced applications involve:

  • Molecular docking studies to assess interactions with biological targets (e.g., enzymes or receptors), guiding rational design .
  • Quantum mechanical calculations (e.g., HOMO-LUMO analysis) to evaluate electronic effects of substituents like benzofuranyl or phenoxy groups on redox behavior .
  • Molecular dynamics simulations to study conformational stability in solution, critical for pharmacokinetic profiling .

Methodological Notes

  • Data Validation : Cross-referencing synthetic protocols from PubMed, Scopus, and patented literature ensures reproducibility .
  • Crystallographic Databases : Use the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous compounds .
  • Collaborative Tools : Engage with experts via platforms like ResearchGate or institutional networks to troubleshoot synthesis or characterization hurdles .

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